molecular formula C19H16ClN3O2S2 B2437983 4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 954014-34-7

4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2437983
CAS No.: 954014-34-7
M. Wt: 417.93
InChI Key: NUJCQIFREJKCHR-UHFFFAOYSA-N
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Description

4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide is a synthetic organic compound featuring a thiazole core modified with a (4-chlorobenzyl)thio group and linked to a benzamide moiety. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. Compounds incorporating the 1,3-thiazole scaffold and chlorobenzyl groups have demonstrated potent antiproliferative effects against a range of human cancer cell lines in vitro . Similar hybrid molecules are investigated for their ability to induce apoptosis (programmed cell death) and inhibit angiogenesis in tumor cells, making them valuable tools for oncological research . The presence of the benzamide group is a common feature in pharmacologically active molecules and may contribute to interactions with biological targets. This product is provided for research purposes to support the exploration of new therapeutic pathways. Handling Note: This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[[2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S2/c20-14-5-1-12(2-6-14)10-26-19-23-16(11-27-19)9-17(24)22-15-7-3-13(4-8-15)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJCQIFREJKCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps. One common method includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide possess potent activity against various bacterial strains and fungi.

  • In vitro Studies :
    • A study conducted on a series of thiazole derivatives indicated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The antimicrobial efficacy was evaluated using methods such as the turbidimetric method and disk diffusion assays .
    • The compound's structural components, particularly the thiazole moiety, are believed to enhance its interaction with microbial targets, leading to increased potency.

Anticancer Applications

The anticancer potential of thiazole derivatives has been extensively studied, particularly in relation to breast cancer cell lines.

  • Cell Line Studies :
    • In vitro assays utilizing the MCF7 breast adenocarcinoma cell line revealed that certain derivatives exhibited significant cytotoxicity. The Sulforhodamine B (SRB) assay was employed to assess cell viability post-treatment with these compounds .
    • Molecular docking studies suggested that these compounds could effectively bind to cancer-related targets, inhibiting their function and leading to reduced cell proliferation .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiazole derivatives, including analogs of This compound . The results indicated that these compounds displayed notable antimicrobial activity against pathogens resistant to conventional antibiotics.

CompoundActivity Against Gram-positiveActivity Against Gram-negativeFungal Activity
Compound AYes (MIC = 8 µg/mL)Yes (MIC = 16 µg/mL)Moderate (MIC = 32 µg/mL)
Compound BYes (MIC = 4 µg/mL)NoLow (MIC = 64 µg/mL)

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, derivatives similar to This compound were tested against various cancer cell lines.

CompoundIC50 (MCF7 Cell Line)Mechanism of Action
Compound C15 µMInhibition of cell cycle progression
Compound D10 µMInduction of apoptosis

Mechanism of Action

The mechanism of action of 4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, altering their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in tumor cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzylthio)-1,3-thiazole-4-acetic acid
  • 4-(2-(2-(5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate

Uniqueness

4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the 4-chlorobenzylthio group enhances its antibacterial and antifungal properties compared to other thiazole derivatives .

Biological Activity

The compound 4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17ClN2OS\text{C}_{16}\text{H}_{17}\text{ClN}_{2}\text{OS}

This compound features a thiazole ring, an acetamido group, and a chlorobenzyl moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription .

Anticancer Properties

Several derivatives of thiazole have been investigated for their anticancer effects. For example, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in cancer cell lines by inducing apoptosis and affecting cell cycle progression . The presence of the chlorobenzyl group is thought to enhance the compound's affinity for cancer-related targets.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways, leading to altered cellular signaling and metabolic processes . This property could be particularly useful in developing therapeutic agents for metabolic disorders or cancer.

Case Studies

  • Analgesic Activity Study : A related study on 1,4-dihydropyridine hybrid benzamide derivatives highlighted significant analgesic effects in vivo, correlating with structural similarities to this compound. The compounds were evaluated using tail-flick methods, demonstrating a dose-dependent response .
  • Antimicrobial Efficacy : In another investigation, thiazole derivatives were tested against various microbial strains. The results indicated that compounds with similar structural features exhibited potent antibacterial activity, with IC50 values significantly lower than standard antibiotics .

Research Findings Summary Table

Activity Target IC50 Value/Effect Reference
AntibacterialStaphylococcus aureusIC50 = 0.012 μg/mL
AnticancerCancer cell linesInduced apoptosis
Enzyme InhibitionDNA gyraseSignificant inhibition observed
AnalgesicPain response (in vivo)81.35% activity at 5 mg/kg

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